molecular formula C18H13F3N2O2 B11007659 N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B11007659
M. Wt: 346.3 g/mol
InChI Key: VVJFMEZSHAADJC-UHFFFAOYSA-N
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Description

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxy group at the 7th position of the quinoline ring and a trifluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

    Formation of 7-methoxyquinoline: The starting material, 7-methoxyquinoline, can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Acylation Reaction: The 7-methoxyquinoline is then subjected to an acylation reaction with 2-(2,4,5-trifluorophenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may exhibit different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Functionalized quinoline derivatives.

Scientific Research Applications

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studies have investigated its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing the inflammatory response.

Comparison with Similar Compounds

    N-(7-methoxyquinolin-3-yl)-2-phenylacetamide: Lacks the trifluorophenyl group, which may result in different pharmacological properties.

    N-(7-methoxyquinolin-3-yl)-2-(2,4-difluorophenyl)acetamide: Similar structure but with fewer fluorine atoms, potentially affecting its reactivity and biological activity.

Uniqueness: N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological profile and make it a valuable compound for drug development.

Properties

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C18H13F3N2O2/c1-25-13-3-2-10-4-12(9-22-17(10)7-13)23-18(24)6-11-5-15(20)16(21)8-14(11)19/h2-5,7-9H,6H2,1H3,(H,23,24)

InChI Key

VVJFMEZSHAADJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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